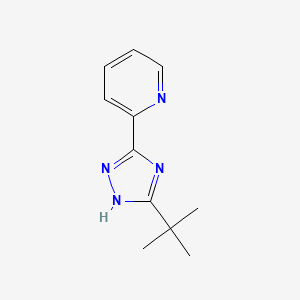![molecular formula C12H12ClN2O3P B15159542 Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate CAS No. 141996-40-9](/img/structure/B15159542.png)
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is an organophosphorus compound with significant applications in various fields It is known for its unique chemical structure, which includes a phosphonate group, a chlorophenyl group, and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with dimethyl phosphite in the presence of a base, such as sodium hydride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate involves its interaction with biological molecules through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The cyano groups also contribute to its reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- Dimethyl [1-(2-bromophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-fluorophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-methylphenyl)-2,2-dicyanoethyl]phosphonate
Uniqueness
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, enhancing the compound’s versatility in synthetic applications.
属性
CAS 编号 |
141996-40-9 |
|---|---|
分子式 |
C12H12ClN2O3P |
分子量 |
298.66 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)-dimethoxyphosphorylmethyl]propanedinitrile |
InChI |
InChI=1S/C12H12ClN2O3P/c1-17-19(16,18-2)12(9(7-14)8-15)10-5-3-4-6-11(10)13/h3-6,9,12H,1-2H3 |
InChI 键 |
XSTHCCIBTTYXKQ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(C1=CC=CC=C1Cl)C(C#N)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
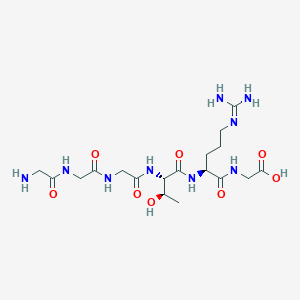
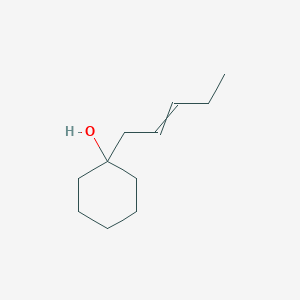
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
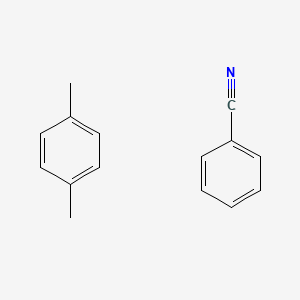
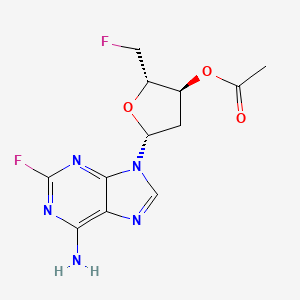
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
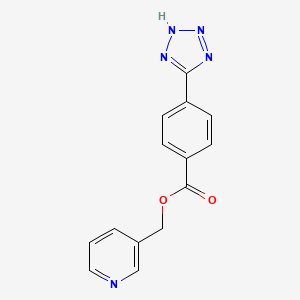
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
